3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one
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Description
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H13ClFN5O3 and its molecular weight is 449.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : Research efforts have been focused on synthesizing oxadiazole derivatives and characterizing their structural aspects through methods such as single crystal diffraction, indicating the importance of oxadiazole compounds in material science and pharmaceutical research (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). This aligns with the potential methodologies for synthesizing and analyzing the structure of the compound .
Potential Biological Activities
Anticancer Properties : Oxadiazoles have been identified as novel apoptosis inducers, showing activity against breast and colorectal cancer cell lines, based on caspase- and cell-based high-throughput screening assays (Zhang et al., 2005). This suggests that the compound could also be explored for its potential anticancer properties.
Antimicrobial and Antifungal Activities : Various oxadiazole derivatives have demonstrated good to moderate antimicrobial and antifungal activities, indicating their potential as lead compounds in the development of new antimicrobial agents (Bayrak et al., 2009). This highlights the possibility of investigating the antimicrobial efficacy of the chemical compound .
Properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN5O3/c23-17-9-2-1-7-15(17)19-26-21(32-28-19)16-8-4-10-29(22(16)30)12-18-25-20(31-27-18)13-5-3-6-14(24)11-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQKOBCGJHUEII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC4=NOC(=N4)C5=CC(=CC=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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